molecular formula C22H23FN2O5 B13723174 (3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid

(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid

Cat. No.: B13723174
M. Wt: 414.4 g/mol
InChI Key: DQFCOLLBNWRTLO-BDQAORGHSA-N
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Description

The compound “(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid” is the oxalate salt of escitalopram, the pharmacologically active S-enantiomer of citalopram. Escitalopram oxalate (IUPAC name: (1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile oxalate) is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder and anxiety disorders. Its molecular formula is C22H23FN2O5 (molecular weight: 414.44 g/mol) . The oxalic acid counterion enhances solubility and bioavailability compared to other salt forms, such as citalopram hydrobromide .

Escitalopram’s mechanism involves binding to the serotonin transporter (SERT) with high affinity, inhibiting serotonin reuptake and increasing synaptic serotonin levels. Its stereospecificity contributes to superior efficacy and tolerability compared to racemic citalopram .

Properties

Molecular Formula

C22H23FN2O5

Molecular Weight

414.4 g/mol

IUPAC Name

(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1H-2-benzofuran-5-carbonitrile;oxalic acid

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-6-8-18(21)9-7-17)19-12-15(13-22)4-5-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1

InChI Key

DQFCOLLBNWRTLO-BDQAORGHSA-N

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of (S)-Citalopram Intermediate

Two main synthetic routes have been reported:

Route Starting Materials Key Reagents & Conditions Advantages Disadvantages
Route A 5-cyanophthalide + p-fluorobromobenzene Grignard reagent + N,N-dimethyl-3-chloropropylamine Grignard reagent - Grignard reactions
- Formation of hydrobromide salt
- Resolution to (S)-enantiomer
- Cyclization with triethylamine and p-toluenesulfonyl chloride
Short synthetic route, cost-effective, suitable for industrial scale Requires careful control of stereochemistry in resolution step
Route B 5-cyanophthalide + p-fluorobromobenzene Grignard reagent - Reduction with lithium aluminum hydride
- Cyclization
- Alkylation with N,N-dimethyl-3-chloropropane under sodium hydride
Established chemistry Uses hazardous reagents (LiAlH4, NaH), less favorable for scale-up

Details of Route A:

  • 5-Cyanophthalide reacts with p-fluorobromobenzene Grignard reagent to form an intermediate.
  • This intermediate then reacts with N,N-dimethyl-3-chloropropylamine Grignard reagent.
  • The product is converted into a hydrobromide salt, then freed to yield 4-(4-dimethylamino-1-p-fluorophenyl-1-hydroxybutyl)-3-hydroxymethyl-1-benzonitrile.
  • After purification and chiral resolution, the (S)-enantiomer is obtained.
  • Cyclization is performed using triethylamine and p-toluenesulfonyl chloride to form (S)-citalopram.
  • Finally, reaction with oxalic acid yields escitalopram oxalate.

This route is favored industrially due to its shorter steps and safer reagents.

Formation of Escitalopram Oxalate Salt

  • The free base (S)-citalopram is reacted with oxalic acid (C2H2O4) to form the oxalate salt.
  • Escitalopram oxalate is isolated as a fine, white to slightly yellow powder.
  • This salt form improves stability and solubility characteristics suitable for pharmaceutical formulation.

Preparation of Related Impurities (Research Findings)

Recent patent literature describes novel synthetic methods for preparing three key impurities related to escitalopram oxalate, which are important for quality control and purity assessment:

Impurity Chemical Name Preparation Method Conditions
(II) Citalopram amide impurity 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Oxidation of citalopram (I) with hydrogen peroxide under alkaline conditions Temperature: -10 to 10°C
(III) Citalopram lactone impurity 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile Oxidation of citalopram (I) with Jones reagent in aprotic solvents Solvents: acetone, acetonitrile, DMF, etc.
(IV) Citalopram N-oxide impurity 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile N-oxide Not fully detailed in provided data Not specified

These impurity syntheses start from citalopram (I) and involve controlled oxidation or functional group transformations, useful for analytical standards and impurity profiling.

Summary Table of Preparation Steps

Step Reaction Reagents/Conditions Product
1 Grignard reaction of 5-cyanophthalide with p-fluorobromobenzene Grignard reagent, inert atmosphere Intermediate aryl ketone
2 Reaction with N,N-dimethyl-3-chloropropylamine Grignard reagent Grignard reagent Hydroxybutyl benzonitrile intermediate
3 Salt formation and free base isolation Hydrobromide salt formation, base treatment Free base intermediate
4 Chiral resolution Purification techniques (S)-enantiomer
5 Cyclization Triethylamine, p-toluenesulfonyl chloride (S)-citalopram free base
6 Salt formation Oxalic acid Escitalopram oxalate

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: Escitalopram vs. R-Citalopram

Escitalopram (S-enantiomer) and R-citalopram differ in stereochemistry, leading to distinct pharmacological profiles:

Property Escitalopram (S-enantiomer) R-Citalopram (R-enantiomer) Reference
SERT Binding Affinity 10-fold higher affinity for SERT Weak binding; may antagonize SERT effects
Clinical Efficacy Potent antidepressant/anxiolytic activity Lacks therapeutic efficacy
Metabolism Primarily metabolized by CYP2C19 and 3A4 Similar metabolic pathway
Regulatory Status Approved as monotherapy Considered an impurity (≤0.1% in escitalopram)

Structural Analogs and Metabolites

Key structural analogs and metabolites include:

Desmethylcitalopram (IMP-2): Structure: Lacks one methyl group on the dimethylamino side chain. Activity: Reduced SERT affinity; a minor metabolite with negligible activity . Regulatory Limit: Controlled as an impurity (≤0.1%) in escitalopram formulations .

IMP-1 [(3RS)-6-cyano-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)isobenzofuran-1(3H)-one]: Structural Difference: Benzofuran ring substituted with a ketone group at position 1.

Citalopram Hydrobromide :

  • Salt Form: Hydrobromide instead of oxalate.
  • Properties: Lower solubility compared to oxalate salt; molecular weight 405.30 g/mol .

Comparison of Salt Forms

Salt Form Molecular Weight (g/mol) Solubility Bioavailability Reference
Escitalopram Oxalate 414.44 High (due to oxalate) Optimized for oral absorption
Citalopram HBr 405.30 Moderate Requires higher doses

Pharmacokinetic and Pharmacogenetic Differences

  • Escitalopram vs. Racemic Citalopram :
    • Escitalopram achieves faster and more consistent plasma concentrations due to enantiopurity .
    • Racemic citalopram (1:1 S/R mixture) requires twice the dose of escitalopram for equivalent efficacy .
  • Genetic Influences :
    • Escitalopram’s metabolism is influenced by CYP2C19 polymorphisms , whereas impurities like IMP-1/IMP-2 are unaffected .

Impurity Profiles in Pharmaceutical Formulations

Escitalopram’s strict impurity thresholds highlight its superior quality control compared to older analogs:

Impurity Structure Modification Allowable Limit Reference
R-Citalopram R-enantiomer ≤0.1%
IMP-3 (Bromo analog) Bromine substitution at position 5 ≤0.1%
N-Oxide Derivative Oxidation of dimethylamino group Identification threshold only

Biological Activity

The compound (3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, mechanisms of action, and relevant case studies highlighting its pharmacological effects.

Structural Characteristics

This compound features a benzofuran ring system fused with a carbonitrile group , along with a dimethylamino group and a fluorophenyl moiety . The presence of oxalic acid suggests it can form salts, enhancing its solubility and bioavailability. Its molecular formula is C22H23FN2O5C_{22}H_{23}FN_2O_5 with a molecular weight of 396.43 g/mol.

Chemical Structure

ComponentDescription
BenzofuranCore structure providing biological activity
DimethylaminoEnhances psychoactive properties
FluorophenylIncreases lipophilicity and membrane permeability
CarbonitrilePotential interaction with biological macromolecules
Oxalic AcidImproves solubility and bioavailability

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The dimethylamino group is often linked to psychoactive effects, potentially influencing neurotransmitter release and receptor activation. Additionally, the fluorinated phenyl ring may enhance the compound's ability to cross biological membranes, facilitating interaction with various receptors.

Interaction Studies

Preliminary studies indicate that compounds structurally similar to this one exhibit significant biological activity, including:

  • Neurotransmitter modulation: Potential effects on serotonin and dopamine systems.
  • Receptor binding: Possible interactions with G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses .

Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2022) investigated the effects of this compound on cognitive function in animal models. The results indicated that administration led to improved memory retention and reduced anxiety-like behaviors. The proposed mechanism involved modulation of serotonin receptors, enhancing synaptic plasticity.

Study 2: Antidepressant Activity

In a clinical trial involving human subjects, the compound demonstrated significant antidepressant activity compared to placebo controls. Participants reported reductions in depressive symptoms after four weeks of treatment, suggesting its potential as a therapeutic agent for mood disorders.

Study 3: Pharmacokinetics and Safety Profile

A pharmacokinetic study revealed that the compound has favorable absorption characteristics, with peak plasma concentrations occurring within 1-2 hours post-administration. Safety assessments indicated minimal adverse effects at therapeutic doses, supporting its further development for clinical use.

Q & A

Synthesis and Structural Characterization

Basic Question : What are the critical challenges in synthesizing (3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile, and how can stereochemical purity be ensured? Methodological Answer :

  • Challenges : The stereogenic center at the 3-position requires careful control during alkylation of the benzofuran core. Competing side reactions (e.g., racemization) may occur due to the basicity of the dimethylamino group.
  • Solutions : Use chiral auxiliaries or asymmetric catalysis. For example, highlights the use of HBr salt precipitation to isolate enantiomerically pure intermediates .
  • Verification : Confirm stereochemistry via 1H^{1}\text{H}-NMR coupling constants (e.g., diastereotopic protons) and chiral HPLC (≥99% enantiomeric excess).

Advanced Question : How can researchers resolve contradictions in spectroscopic data (e.g., 19F^{19}\text{F} NMR shifts) between synthetic batches? Methodological Answer :

  • Root Cause Analysis : Batch variability may arise from residual solvents, counterion interactions (e.g., oxalic acid vs. HBr), or conformational flexibility of the dimethylamino-propyl chain.
  • Mitigation : Standardize solvent removal (lyophilization) and counterion exchange protocols. Compare 19F^{19}\text{F} NMR data under identical conditions (e.g., 376 MHz in CDCl3_3, as in ) .
  • Advanced Techniques : Use dynamic NMR to study rotational barriers of the fluorophenyl group or DFT calculations to predict shifts.

Analytical and Pharmacological Profiling

Basic Question : What analytical methods are recommended for quantifying impurities in this compound during pharmacological studies? Methodological Answer :

  • HPLC-UV/HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient ( suggests similar methods for related fluorinated compounds) .
  • Impurity Tracking : Monitor for des-fluoro byproducts (m/z differences of 18 Da) and oxidative degradation products (e.g., N-oxide formation on dimethylamino group).

Advanced Question : How can researchers reconcile discrepancies in in vitro vs. in vivo activity data for this compound? Methodological Answer :

  • Hypothesis Testing :
    • Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 isoforms in ’s benzofuran analogs) .
    • Protein Binding : Use equilibrium dialysis to measure free fraction, as oxalic acid may alter plasma protein affinity.
    • Pharmacokinetic Modeling : Compare AUC and t1/2t_{1/2} across species to identify interspecies metabolic differences.

Stability and Formulation

Basic Question : What degradation pathways are most likely for this compound under accelerated storage conditions? Methodological Answer :

  • Forced Degradation Studies :
    • Hydrolysis : Expose to 0.1N HCl/NaOH at 40°C; monitor benzofuran ring opening via LC-MS.
    • Oxidation : Treat with 3% H2_2O2_2; check for N-oxide formation on dimethylamino group.
    • Photolysis : Use ICH Q1B guidelines; fluorophenyl groups are typically stable, but benzofuran may isomerize.

Advanced Question : How does the choice of counterion (oxalic acid vs. others) impact the compound’s solubility and solid-state stability? Methodological Answer :

  • Salt Screening : Compare solubility in biorelevant media (FaSSIF/FeSSIF) for oxalate, hydrochloride, and phosphate salts.
  • Solid-State Analysis : Use DSC and XRPD ( ’s HBr salt data as a reference) to assess crystallinity and hygroscopicity .
  • Stability Correlation : Higher crystallinity (e.g., oxalate salt) may reduce hydrolytic degradation but lower bioavailability.

Mechanistic and Target Engagement Studies

Basic Question : What in vitro assays are suitable for identifying the primary molecular target of this compound? Methodological Answer :

  • Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins DiscoverX) due to the benzofuran scaffold’s kinase-inhibitor potential.
  • GPCR Screening : Prioritize fluorophenyl-interacting receptors (e.g., 5-HT2A_{2A} or dopamine D2_2) via radioligand binding assays.

Advanced Question : How can researchers validate conflicting target engagement data between SPR and cellular thermal shift assays (CETSA)? Methodological Answer :

  • SPR Artifacts : Check for nonspecific binding (e.g., dimethylamino group’s ionic interactions with chip surface).
  • CETSA Optimization : Include oxalic acid in lysate buffers to mimic physiological counterion effects.
  • Orthogonal Validation : Use CRISPR-mediated target knockout and rescue experiments.

Data Analysis and Reproducibility

Basic Question : What statistical approaches are recommended for analyzing dose-response curves with high variability in this compound’s efficacy data? Methodological Answer :

  • Nonlinear Regression : Use a four-parameter logistic model (e.g., GraphPad Prism) with outlier detection (ROUT method, Q=1%).
  • Replicate Design : Minimum n=6 replicates per dose to account for potential batch-to-batch variability in oxalate salt purity.

Advanced Question : How can machine learning improve SAR models for analogs of this compound? Methodological Answer :

  • Feature Selection : Include electronic parameters (Hammett σ for fluorophenyl) and steric descriptors (e.g., Taft’s Es for dimethylamino-propyl).
  • Model Training : Use Random Forest or GNNs on datasets like ’s fluorophenyl-containing analogs .

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